molecular formula C12H11NO3 B1296331 N-(3-Oxobutyl)phthalimide CAS No. 3783-77-5

N-(3-Oxobutyl)phthalimide

Cat. No. B1296331
CAS RN: 3783-77-5
M. Wt: 217.22 g/mol
InChI Key: ONTXCMXICQNNNO-UHFFFAOYSA-N
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Description

“N-(3-Oxobutyl)phthalimide” is an organic compound with the IUPAC name 2-(3-oxobutyl)-1H-isoindole-1,3(2H)-dione . It has a molecular weight of 217.22 .


Synthesis Analysis

The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydrides at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .


Molecular Structure Analysis

The molecular formula of “N-(3-Oxobutyl)phthalimide” is C12H11NO3 . The InChI code is 1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 .


Chemical Reactions Analysis

Phthalimides are suitable protective groups for amino acids in peptide synthesis . They can be alkylated by primary, secondary, or benzyl groups in a Mitsunobu reaction .


Physical And Chemical Properties Analysis

“N-(3-Oxobutyl)phthalimide” is a solid at room temperature . It has a density of 1.275g/cm³ and a boiling point of 366.8ºC at 760 mmHg .

Scientific Research Applications

Drug Design and Neglected Diseases

Phthalimide derivatives, including N-(3-Oxobutyl)phthalimide, are recognized for their presence in compounds with significant biological activities. They have been identified as "privileged structures" in the design of potential drug candidates, particularly for neglected diseases like Chagas disease, malaria, tuberculosis, and others. These diseases lack effective treatments due to limited research investment, making phthalimide derivatives valuable for their potential in developing new therapeutic agents. Among the phthalimide compounds, those with anti-trypanosomal and antiplasmodial activities are highly sought after, showcasing the versatility and promise of this chemical scaffold in drug discovery efforts aimed at neglected diseases (Leite et al., 2019).

Neuroprotection and Stroke Treatment

Research on phthalimide derivatives has also extended into neuroprotection, particularly for conditions like ischemic stroke. Compounds within this family, by virtue of their structural adaptability and multi-targeted action, have shown significant neuroprotective effects. These effects range from reducing oxidative stress and mitochondrial dysfunction to inhibiting apoptosis and inflammation, which are critical pathways involved in the pathology of stroke and other neurodegenerative diseases. The adaptability of phthalimide's basic structure makes it an important focal point for developing novel therapeutic strategies against a range of neurological conditions, indicating a potential area of application for N-(3-Oxobutyl)phthalimide and similar compounds (Abdoulaye & Guo, 2016).

Antimalarial Drug Discovery

The global health challenge posed by malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, underscores the need for novel antimalarial agents. Functionalized phthalimide analogs have been explored for their potential against various strains of P. falciparum, highlighting the scaffold's utility in medicinal chemistry for developing new antimalarial candidates. This research avenue suggests that N-(3-Oxobutyl)phthalimide, through suitable functionalization, could contribute to the pool of compounds under investigation for their antimalarial efficacy (Bansal et al., 2021).

Environmental and Health Impact Assessments

Beyond therapeutic applications, phthalimide derivatives are studied for their environmental presence and potential health impacts. These compounds, due to their extensive use as plasticizers and in other industrial applications, are ubiquitous environmental contaminants. Understanding their fate, bioaccumulation, and toxicological effects is crucial for assessing environmental health risks and developing regulatory policies. Studies on phthalate esters, related to N-(3-Oxobutyl)phthalimide, have provided insights into their degradation pathways, environmental distribution, and impacts on human health, informing risk assessments and mitigation strategies (Staples et al., 1997).

Safety And Hazards

The safety information for “N-(3-Oxobutyl)phthalimide” indicates a GHS07 pictogram and a warning signal word . The material safety data sheet (MSDS) can be found online .

Future Directions

“N-(3-Oxobutyl)phthalimide” is currently offered for experimental and research use . It has generated significant interest in the scientific community due to its unique properties and potential applications across various fields of research and industry.

properties

IUPAC Name

2-(3-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTXCMXICQNNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302891
Record name N-(3-Oxobutyl)phthalimide
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxobutyl)phthalimide

CAS RN

3783-77-5
Record name 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(3-Oxobutyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-oxobutyl)
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Synthesis routes and methods I

Procedure details

Prepare a suspension of phthalimide (5 g, 34 mmol) in ethyl acetate (40 mL). Add methyl vinyl ketone (2.8 mL, 34 mmol) followed by NaOEt (116 mg, 1.7 mmol) in ethanol (10 mL). Stir the reaction at room temperature for 2 hours, then heat to reflux and stir for 3 hours. Concentrate the reaction in vacuo to a solid. Recrystallize the solid from ethanol to afford 2-(3-oxobutyl)isoindole-1,3-dione (6.8 g). 1H NMR (CDCl3) δ 7.82-7.88 (m, 2H), 7.69-7.77 (m, 2H), 3.97 (t, J=7 Hz, 2H), 2.88 (t, J=7 Hz, 2H), 2.20 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
116 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a well-stirred milky suspension of phthalimide (60.0 g, 408.0 mmol, 1.00 eq.) and 3-buten-2-one (33.2 mL, 408.0 mmol, 1.00 eq.) in anhydrous ethyl acetate (400 mL) under N2, a freshly prepared yellow homogeneous solution of sodium ethoxide (1.4 g, 20.4 mmol, 0.05 eq.) in anhydrous ethanol (100 mL) was added dropwise (over 35 min.). After completion of the addition, the resulting slightly yellow heterogeneous mixture was further stirred at r.t. for 2 hours. The beige heterogeneous mixture was then refluxed (oil bath temperature=90° C.) for 2 hours. The resulting orange homogeneous solution was then allowed to slowly cool down to r.t. The resulting heterogeneous mixture was concentrated to dryness in vacuo to afford a beige solid which was recrystallized from EtOH to afford the title compound as a beige solid.
Quantity
60 g
Type
reactant
Reaction Step One
Name
3-buten-2-one
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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